N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide
Overview
Description
N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide is an organic compound that belongs to the class of amides This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a propanamide group
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its amide group.
Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide typically involves the reaction of 2-naphthol with a suitable propanoyl chloride derivative under basic conditions to form the naphthalen-2-yloxypropanamide intermediate. This intermediate is then reacted with butan-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors through its amide group, influencing various molecular pathways. The naphthalene ring could facilitate interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-2-(phenoxy)propanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(butan-2-yl)-2-(benzyloxy)propanamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide is unique due to the presence of the naphthalene ring, which imparts distinct aromatic properties and potential for diverse chemical reactions. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-butan-2-yl-2-naphthalen-2-yloxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-12(2)18-17(19)13(3)20-16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSZNBHZOJOTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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